1,4-Hexadiene

Descripción

Historical Context and Initial Discoveries in Olefin Chemistry

The journey of 1,4-Hexadiene is deeply rooted in the broader history of olefin chemistry, which serves as the foundation for the modern petrochemical industry. cuvillier.de Olefins, or alkenes, gained prominence as fundamental building blocks due to their reactivity and availability from petroleum sources. cuvillier.de A pivotal moment in this field was the development of catalytic processes that could manipulate these simple molecules into more complex and valuable products. cuvillier.denih.gov

The synthesis of this compound became a subject of interest with the advent of transition metal catalysis. Early studies, such as those by Alderson and Cramer, demonstrated that rhodium catalysts could facilitate the cooligomerization (the linking of two or more different small molecules) of ethylene (B1197577) and 1,3-butadiene (B125203) to produce this compound. cuvillier.degoogle.com This reaction was a significant breakthrough, providing a direct route to a non-conjugated diene from readily available feedstocks. cuvillier.de These initial discoveries showcased the power of catalysis to selectively form specific isomers, with rhodium-based systems favoring the formation of trans-1,4-hexadiene. cuvillier.de Conversely, research involving cobalt and nickel catalysts showed a preference for producing the cis-isomer. cuvillier.de These early synthetic achievements laid the groundwork for the future industrial production and application of this compound. cuvillier.degoogle.com

Significance of this compound in Modern Organic and Polymer Science

The primary significance of this compound in modern science lies in its role as a key monomer in the synthesis of specialty polymers, particularly Ethylene-Propylene-Diene Monomer (EPDM) rubber. sinoxe.comrado-rubber.comcowseal.com EPDM is a synthetic elastomer prized for its excellent resistance to heat, ozone, and weathering. rado-rubber.com While the main polymer chain of EPDM consists of ethylene and propylene (B89431) units, which create a saturated and stable backbone, it is the inclusion of a third monomer—a diene—that allows for vulcanization (or curing) with sulfur. rado-rubber.comrubbertradeasia.com

This compound is one of the common dienes used for this purpose, alongside others like ethylidene norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD). sinoxe.comcowseal.comrubbertradeasia.com When incorporated into the ethylene-propylene chain, this compound leaves one of its double bonds (the internal one) pendant to the main chain. ontosight.ai This accessible site of unsaturation is crucial for cross-linking with sulfur, a process that transforms the raw polymer into a strong, elastic material. rado-rubber.comontosight.ai The choice of diene, including this compound, influences the curing rate and the final properties of the EPDM rubber. sinoxe.comcn-szlanxin.com For instance, the linear structure of this compound can result in different reaction kinetics compared to the bulkier, cyclic structures of ENB or DCPD. cn-szlanxin.com This makes it a valuable tool for polymer chemists to tailor the properties of elastomers for specific applications in industries such as automotive (seals, hoses), construction (roofing materials), and consumer goods. sinoxe.comontosight.ai

Beyond its major role in EPDM, this compound also serves as a building block in organic synthesis, where its two double bonds can be selectively functionalized to create more complex molecules. cymitquimica.com

Structural Isomerism and Stereochemical Considerations in Hexadienes (cis, trans, and other isomers if relevant)

The term "hexadiene" refers to any acyclic hydrocarbon with six carbon atoms and two carbon-carbon double bonds. These double bonds can be located at various positions along the carbon chain, leading to several structural isomers, each with distinct chemical properties. Common structural isomers include 1,3-hexadiene (B165228), 1,5-hexadiene (B165246), and 2,4-hexadiene (B1165886). pageplace.denist.gov

This compound itself exhibits stereoisomerism due to the arrangement of substituents around the internal double bond (between carbon 4 and carbon 5). This gives rise to two geometric isomers: cis-1,4-hexadiene (B1588608) ((Z)-1,4-hexadiene) and trans-1,4-hexadiene ((E)-1,4-hexadiene). nist.govnist.gov In the cis isomer, the alkyl groups are on the same side of the double bond, resulting in a bent molecular shape. cymitquimica.com In the trans isomer, they are on opposite sides. This difference in geometry affects the molecule's physical properties, such as boiling point and density, as well as its reactivity in polymerization and other chemical reactions. cymitquimica.com For example, polymers derived from the cis and trans isomers can show different reactivities and thermal stabilities.

The 2,4-hexadiene isomer also displays geometric isomerism at both of its double bonds, leading to three possible stereoisomers: (2E,4E)- or trans,trans-; (2Z,4Z)- or cis,cis-; and (2E,4Z)- or trans,cis-. vaia.comvedantu.comquora.comaskfilo.com

| Property | cis-1,4-Hexadiene | trans-1,4-Hexadiene | This compound (mixture) |

|---|---|---|---|

| Synonym | (Z)-1,4-Hexadiene nist.gov | (E)-1,4-Hexadiene nih.gov | - |

| CAS Number | 7318-67-4 nist.gov | 592-45-0 (for mixture, often refers to trans) nih.gov | 592-45-0 |

| Molecular Weight | 82.14 g/mol nist.gov | 82.14 g/mol nih.gov | 82.14 g/mol |

| Boiling Point | 65-66 °C | 64-66 °C | 64-66 °C |

| Density | 0.707 g/mL at 20 °C | 0.71 g/mL at 25 °C | 0.71 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.415 | ~1.411 | 1.411 |

| Compound Name | Structure | Key Feature | Stereoisomers? |

|---|---|---|---|

| 1,3-Hexadiene | CH₂=CH-CH=CH-CH₂-CH₃ | Conjugated diene | Yes (cis/trans at C3=C4) |

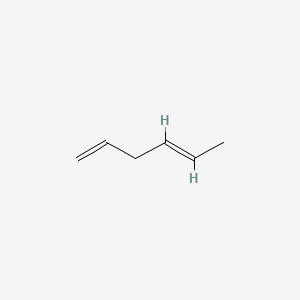

| This compound | CH₂=CH-CH₂-CH=CH-CH₃ | Non-conjugated (isolated) diene google.com | Yes (cis/trans at C4=C5) nist.gov |

| 1,5-Hexadiene | CH₂=CH-CH₂-CH₂-CH=CH₂ | Non-conjugated (isolated) diene | No (terminal double bonds) |

| 2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ nist.gov | Conjugated diene nist.gov | Yes (cis/trans at both double bonds) vaia.com |

Structure

3D Structure

Propiedades

IUPAC Name |

hexa-1,4-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027227 | |

| Record name | 1,4-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-45-0 | |

| Record name | 1,4-Hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Hexadiene

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 1,4-hexadiene, a valuable monomer in the production of ethylene-propylene-diene monomer (EPDM) elastomers, has been a subject of extensive research. cuvillier.de The precise control over the geometry of the internal double bond, leading to either the cis or trans isomer, is crucial as it significantly influences the properties of the resulting polymer. This has driven the development of highly regioselective and stereoselective synthetic methods.

Transition Metal-Catalyzed Hydrovinylation of Dienes (e.g., Ethylene (B1197577) and Butadiene)

The codimerization of ethylene and 1,3-butadiene (B125203) is a primary industrial route for this compound synthesis. cuvillier.de This reaction, known as hydrovinylation, involves the addition of a hydrogen atom and a vinyl group across the diene. The choice of the transition metal catalyst is paramount in directing the reaction towards the desired 1,4-addition product and controlling the stereochemistry of the resulting hexadiene. rsc.org

Rhodium-based catalysts have been instrumental in the synthesis of trans-1,4-hexadiene. cuvillier.dersc.org Early studies by Alderson and Cramer demonstrated that rhodium catalysts, in the presence of ethylene and 1,3-butadiene, yield products significant for polymer chemistry. cuvillier.de Typically, rhodium(III) chloride trihydrate (RhCl₃·3H₂O) is used as a catalyst precursor. cuvillier.de The reaction mechanism is proposed to involve an intermediate rhodium(III) hydride species (HRhCl₂), which reacts with butadiene to form a dimeric η³-crotyl complex. cuvillier.de Subsequent insertion of ethylene into this rhodium-crotyl bond leads to an η²-η²-1,4-complex, followed by β-hydride elimination to regenerate the active hydride catalyst and release the 1,4-diene. cuvillier.de

Rhodium-catalyzed reactions generally favor the formation of trans-1,4-hexadiene, with the molar ratio of trans to cis isomers typically ranging from 2:1 to 4:1. cuvillier.de Efforts have been made to enhance the selectivity towards the trans isomer by modifying reaction conditions, such as the solvent. cuvillier.de For instance, employing a polyethylene (B3416737) glycol 1000 (PEG1000)–water solvent system with a rhodium catalyst has been shown to achieve a high amount of trans-1,4-hexadiene. rsc.org While effective in achieving high selectivity for the trans isomer, a notable drawback of many rhodium-catalyzed systems has been their relatively low reaction rates. rsc.org

A patented method describes using rhodium complexes like dichlorotetraethylenedirhodium(I) in a solvent such as ethyl alcohol with hydrochloric acid to produce this compound. Another approach utilizes cyclopentadienylrhodium catalysts at temperatures of about 35-300°C in the presence of a hydrohalic acid. google.com

Table 1: Effect of Rhodium Catalyst on Ethylene and Butadiene Codimerization

| Catalyst System | Predominant Isomer | Key Features |

|---|---|---|

| RhCl₃·3H₂O | trans-1,4-Hexadiene | Yields can exceed 90% with phosphine (B1218219) or phosphite (B83602) ligands. cuvillier.de |

| Dichlorotetraethylenedirhodium(I) | This compound | Reaction carried out in alcohol with HCl. |

| Cyclopentadienylrhodium Compounds | This compound | Requires temperatures above 35°C and a hydrohalic acid. google.com |

| Rhodium in PEG1000-Water | trans-1,4-Hexadiene | Aims to improve reaction rates and catalyst recycling. rsc.org |

In contrast to rhodium, cobalt and nickel-based catalysts are known to favor the formation of cis-1,4-hexadiene (B1588608) from ethylene and butadiene. cuvillier.de

Cobalt-Catalyzed Systems: Cobalt complexes, particularly when used with phosphine ligands and organoaluminum compounds, exhibit high activity and selectivity for cis-1,4-hexadiene. cuvillier.de For example, a catalyst system comprising Co(acac)₂, 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), and diethylaluminum chloride (DEAC) can achieve 99% conversion with 99.9% selectivity to cis-1,4-hexadiene. cuvillier.de The choice of ligand is critical for controlling regioselectivity (1,4- vs. 1,2-addition) and stereoselectivity (E- vs. Z-isomer). rsc.orgrsc.org In the presence of bidentate phosphine ligands and an aluminum alkyl promoter, cobalt(II) complexes catalyze the reaction of ethylene with acyclic (E)-1,3-dienes to give excellent yields of hydrovinylation products. rsc.orgrsc.org Ligands with narrow bite angles, such as bis-diphenylphosphinomethane (dppm), can favor 1,2-hydrovinylation products. rsc.org At low temperatures (e.g., -40°C), many other ligands lead almost exclusively to the branched (Z)-3-alkylhexa-1,4-diene, a product of 1,4-hydrovinylation. rsc.orgresearchgate.net The high selectivity of cobalt-catalyzed systems is rationalized by the formation of an η⁴-[(diene)[P~P]CoH]⁺ complex intermediate. rsc.org

Nickel-Catalyzed Systems: Nickel-based catalysts are also employed for hydrovinylation, often showing high branch selectivity. acs.org Systems typically consist of an organonickel compound, an organoaluminum compound, and a fluorine-containing compound. While primarily used for the polymerization of butadiene to cis-1,4-polybutadiene, these systems offer insights into stereochemical control relevant to this compound synthesis. The mechanism for nickel-catalyzed hydrovinylation is generally understood to involve the insertion of an olefin into an η³-allylmetal species. acs.org An in-situ formed hydridonickel(II) species reacts with a diene to create an (η³-allylic)nickel(II) intermediate. acs.org Subsequent insertion of ethylene and β-hydride elimination releases the this compound product. acs.org However, nickel-catalyzed hydrovinylation of unactivated 1,3-dienes can sometimes lead to a mixture of products, including 1,2- and 1,4-hydrovinylation adducts. rsc.orgrsc.org

Table 2: Comparison of Cobalt and Nickel Catalysts in Hydrovinylation

| Metal Catalyst | Predominant Isomer | Ligand/Promoter Effects |

|---|---|---|

| Cobalt | cis-1,4-Hexadiene | High selectivity with phosphine ligands and organoaluminum compounds. cuvillier.de Ligand bite angle influences regio- and stereoselectivity. rsc.org |

| Nickel | cis-1,4-Hexadiene | Ziegler-type systems with alkylaluminum show high activity. acs.org Can be inhibited by strongly chelating ligands. nih.gov |

Rhodium-Catalyzed Systems: Selectivity and Reaction Rates [4, 8, 29]

Olefin Metathesis Strategies for this compound Preparation

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, notably those of ruthenium and molybdenum. libretexts.orgwikipedia.org While not a primary route for the direct synthesis of this compound from simple precursors like ethylene and butadiene, metathesis can be employed to prepare substituted 1,4-dienes.

For instance, cross-metathesis between a terminal olefin and trans-1,4-hexadiene can be used to synthesize more complex "skipped" dienes. nih.gov Ruthenium catalysts, such as those developed by Grubbs, are effective for these transformations. libretexts.orgnih.gov A study demonstrated the chemoselective cross-metathesis of trans-1,4-hexadiene with various functionalized terminal olefins using a specific ruthenium catalyst, yielding a range of substituted 1,4-dienes. nih.gov The reaction tolerates functional groups like aldehydes, ketones, esters, and amines. nih.gov The efficiency and selectivity of the metathesis reaction are highly dependent on the catalyst structure. nih.gov For example, certain ruthenium complexes provide cross-metathesis products with high chemo- and stereoselectivity. nih.gov Ethenolysis of cyclic olefins like 1,5-cyclooctadiene, catalyzed by rhenium-based systems (e.g., Re₂O₇ on alumina), is an industrial application of metathesis to produce 1,5-hexadiene (B165246) and 1,9-decadiene. wikipedia.org

Grignard Reagent and Cross-Coupling Methods

Cross-coupling reactions, a cornerstone of modern organic synthesis, provide a versatile method for forming carbon-carbon bonds. The Kumada coupling, which utilizes a Grignard reagent (organomagnesium compound) and an organic halide in the presence of a nickel or palladium catalyst, is a relevant example. organic-chemistry.org This method can be applied to the synthesis of substituted 1,4-hexadienes. ontosight.ai For example, the reaction of an appropriate Grignard reagent with a vinyl halide can produce a substituted this compound. ontosight.ai

Iron salts have also emerged as inexpensive and environmentally benign catalysts for the cross-coupling of Grignard reagents with substrates like alkenyl triflates. researchgate.net These reactions often proceed rapidly under mild conditions and are compatible with various functional groups. researchgate.net The mechanism is proposed to involve the oxidative addition of the electrophile to a low-valent iron species, followed by metathetical exchange with the Grignard reagent and subsequent reductive elimination of the cross-coupled product. researchgate.net

Multi-Step Organic Synthesis Routes (e.g., Oxidation, Reduction, Dehydration)

Beyond single-step catalytic reactions, this compound and its derivatives can be constructed through multi-step synthetic sequences involving fundamental organic transformations. msu.edulibretexts.org These routes offer flexibility in constructing complex molecular architectures but are generally less atom-economical than direct catalytic methods.

A general retrosynthetic analysis might involve identifying a key bond disconnection that leads to simpler, readily available starting materials. libretexts.org For example, a target molecule containing a 1,4-diene moiety could be conceptually disconnected to reveal precursors that can be joined via known reactions.

A hypothetical multi-step sequence could involve:

Oxidation: An alcohol could be oxidized to an aldehyde or ketone using reagents like chromium-based oxidants or Swern oxidation. alagappauniversity.ac.in

Carbon-Carbon Bond Formation: The resulting carbonyl compound could then undergo a Wittig reaction or a Grignard addition to introduce the necessary carbon framework.

Reduction/Dehydration: A subsequent reduction of a carbonyl group to an alcohol, followed by dehydration, could generate one of the double bonds. For instance, the reduction of a ketone to an alcohol can be achieved with sodium borohydride (B1222165) (NaBH₄), and subsequent acid-catalyzed dehydration would yield an alkene. alagappauniversity.ac.in

For example, synthesizing a specific substituted hexadiene might start from a smaller alkyne. The alkyne could be reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using sodium in liquid ammonia. libretexts.org This alkene could then be further elaborated through a series of steps including halogenation, elimination, and another C-C bond-forming reaction to install the second double bond at the desired position. youtube.com

Mechanistic Insights into this compound Synthesis

The synthesis of this compound from ethylene and butadiene is a complex process involving several potential reaction pathways. essentialchemicalindustry.org The dominant industrial methods rely on homogeneous catalysis, primarily using rhodium, cobalt, or nickel complexes. rsc.org

Rhodium-Catalyzed Pathway: Rhodium-based catalysts are highly active and often favor the production of trans-1,4-hexadiene. rsc.org A common precursor is Rhodium(III) chloride trihydrate (RhCl₃·3H₂O). cuvillier.de The catalytic cycle is believed to initiate with the formation of a Rhodium(III) hydride species (HRhCl₂). cuvillier.de This intermediate reacts with 1,3-butadiene to form an η³-crotyl rhodium complex. cuvillier.de The subsequent insertion of an ethylene molecule into the rhodium-crotyl bond generates an η²-η²-1,4-hexadiene complex. cuvillier.de Finally, a β-hydride elimination step releases the this compound product and regenerates the active rhodium hydride catalyst, thus completing the cycle. cuvillier.de The stability of the η³-crotyl complex is a key factor in promoting the formation of the 1:1 adduct of ethylene and butadiene. cuvillier.de

Cobalt- and Nickel-Catalyzed Pathways: In contrast to rhodium, catalyst systems based on cobalt and nickel tend to favor the formation of cis-1,4-hexadiene. rsc.org The general mechanism also involves the formation of a metal-hydride species and coordination of the butadiene and ethylene reactants. For nickel-catalyzed dimerization, the cycle involves the formation of a nickel-hydride species which then coordinates with butadiene and ethylene, leading to the formation of a C-C bond and ultimately the elimination of this compound.

Theoretical studies have also investigated the reaction between the butadiene radical cation and ethylene, identifying a low-energy pathway that proceeds through an open-chain intermediate followed by a hydrogen shift to yield the this compound radical cation.

The activity and, more critically, the selectivity of the catalyst system can be precisely controlled by the rational design of ligands and the selection of co-catalysts. The electronic and steric properties of ligands coordinated to the metal center play a pivotal role in directing the reaction toward the desired isomer and preventing the formation of unwanted byproducts.

Phosphine and phosphite ligands are widely used in conjunction with rhodium catalysts. cuvillier.de By adjusting these ligands and the solvent system, the catalyst can be tuned to modify the trans/cis isomer ratio of the this compound product. cuvillier.de

For the synthesis of the highly sought-after cis-1,4-hexadiene, cobalt-based systems have demonstrated exceptional selectivity. For instance, a catalyst system comprising cobalt(II) acetylacetonate (B107027) (Co(acac)₂), 1,3-bis(diphenylphosphino)propane (DPPP) as the ligand, and diethylaluminum chloride (DEAC) as a co-catalyst, has been reported to achieve 99% conversion of butadiene with a remarkable 99.9% selectivity for cis-1,4-hexadiene. cuvillier.de The DPPP ligand is crucial in this system, as its bidentate nature creates a specific coordination environment around the cobalt center that sterically and electronically favors the formation of the cis isomer.

Table 1: Comparison of Catalyst Systems for this compound Synthesis

| Catalyst System (Metal Precursor) | Typical Ligand(s) | Primary Isomer Produced | Reported Selectivity |

|---|---|---|---|

| Rhodium (e.g., RhCl₃·3H₂O) | Phosphines, Phosphites | trans-1,4-Hexadiene | High yields (>90%), trans/cis ratio typically 2:1 to 4:1. cuvillier.de |

| Cobalt (e.g., Co(acac)₂) | 1,3-bis(diphenylphosphino)propane (DPPP) | cis-1,4-Hexadiene | Up to 99.9% for the cis isomer. cuvillier.de |

| Nickel | Phosphites (e.g., ethylenebis(tri-o-tolyl phosphite)nickel(II)) | cis-1,4-Hexadiene | Favors cis isomer. rsc.org |

Elucidation of Reaction Pathways and Catalytic Cycles

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the production of this compound aims to reduce the environmental impact and improve the sustainability of the process. essentialchemicalindustry.orgacs.org Key areas of focus include catalyst recycling, the use of safer solvents, and maximizing atom economy. acs.orgrsc.org

Catalyst Recycling: Transition metal catalysts, particularly those based on rhodium, are expensive, making their recovery and reuse a critical economic and environmental consideration. nih.gov One approach involves immobilizing the homogeneous catalyst on a solid support, which facilitates easy separation from the product stream. nih.gov However, this can sometimes lead to reduced catalytic activity. nih.gov

A more advanced strategy is the use of biphasic catalysis. chinesechemsoc.org In this method, the catalyst is designed to be soluble in a phase (often aqueous) that is immiscible with the organic phase containing the reactants and products. chinesechemsoc.orgmdpi.com For example, rhodium catalysts have been used in aqueous-polyethylene glycol solvent systems for the synthesis of trans-1,4-hexadiene. rsc.org This allows the catalyst to be retained in the aqueous phase and easily separated from the hexadiene product for subsequent reuse, minimizing the loss of the valuable metal. rsc.orgmdpi.com Research has shown that rhodium catalysts can be recycled with minimal loss of the metal, although catalyst deactivation can still occur over multiple cycles due to factors like ligand oxidation. nih.gov The removal of dissolved rhodium from process streams using activated carbon has also been explored as a method for catalyst recovery. google.com

Use of Greener Solvents: Traditional organic synthesis often employs volatile and hazardous organic solvents. A core principle of green chemistry is to replace these with safer alternatives. essentialchemicalindustry.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. bohrium.com The development of water-soluble ligands and catalyst systems, such as the aforementioned aqueous biphasic systems, enables reactions to be carried out in water. rsc.orgmdpi.com Solvents like polyethylene glycol (PEG) and glycerol (B35011) are also being investigated as environmentally benign reaction media. rsc.orgresearchgate.netmdpi.com Research has demonstrated the successful synthesis of trans-1,4-hexadiene using a rhodium catalyst in a polyethylene glycol-water solvent system. rsc.org

Atom Economy and Process Efficiency: The co-dimerization of ethylene and butadiene to form this compound is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms of the reactants are incorporated into the final product. acs.org The main challenge in practice is maximizing the selectivity for the desired this compound product to prevent waste generation in the form of unwanted isomers or oligomers. rsc.org Running processes at lower temperatures and pressures, where possible, also contributes to energy efficiency, another key principle of green chemistry. essentialchemicalindustry.orgacs.org

Reactivity and Advanced Transformations of 1,4 Hexadiene

Electrophilic Addition Reactions: Regioselectivity and Stereochemistry

The hydrogenation of 1,4-hexadiene presents a challenge in achieving selectivity, as the molecule contains two double bonds with different steric and electronic environments. Research has demonstrated that with the appropriate catalyst, selective hydrogenation of one double bond over the other, and even the selective formation of a specific isomer, is possible.

For instance, studies utilizing rhodium-based ordered alloys on a silica (B1680970) support (RhₓMᵧ/SiO₂) have shown remarkable success in the selective hydrogenation of trans-1,4-hexadiene to trans-2-hexene. acs.orgnih.gov Specifically, a RhBi/SiO₂ catalyst displayed excellent regioselectivity for the terminal C=C bond and chemoselectivity for hydrogenation to the monoene, avoiding overhydrogenation to the alkane. acs.orgnih.govresearchgate.net This selectivity is attributed to two main factors: the one-dimensionally aligned rhodium arrays that geometrically restrict hydrogen diffusion and attack, and the steric hindrance from large bismuth atoms that inhibits the adsorption of the internal C=C bond to the rhodium surface. acs.orgnih.gov This combined effect leads to the preferential hydrogenation of the terminal double bond. acs.orgnih.gov

Similarly, palladium–aminosilane complexes grafted on MCM-41 have been investigated as catalysts for the regioselective hydrogenation of dienes. researchgate.net These catalysts have shown high reaction rates and regioselectivity, particularly for dienes containing a hydroxyl group, suggesting that hydrophilic interactions with the MCM-41 surface play a significant role. researchgate.net

Dehydrogenation of this compound can lead to the formation of conjugated systems. While specific studies on the direct dehydrogenation of this compound are not extensively detailed in the provided results, the reverse reaction, hydrogenation of conjugated dienes, provides insight into the thermodynamic stability of these systems. The stability of conjugated dienes like 2,4-hexadiene (B1165886) is greater than that of isolated dienes like this compound, suggesting that dehydrogenation to form a conjugated system would be a thermodynamically favorable process. msu.edu

Table 1: Selective Hydrogenation of trans-1,4-Hexadiene

| Catalyst | Product | Key Findings |

|---|---|---|

| RhBi/SiO₂ | trans-2-Hexene | Excellent regioselectivity for the terminal C=C bond and high chemoselectivity to the monoene. acs.orgnih.govresearchgate.net |

Hydrosilylation of this compound has been shown to be highly regioselective. Studies using a molecular calcium hydride cation as a catalyst for the hydrosilylation of this compound with hydrosilanes resulted in the exclusive formation of the 4-alkenylsilane. nih.gov This indicates that the reaction occurs selectively at the terminal double bond, leaving the internal double bond unreacted. nih.gov This selectivity is notable, as internal double bonds in other substrates like 2-hexene (B8810679) were also found to be unreactive under the same conditions. nih.gov Model compound studies for the hydrosilylation of trans-1,4-hexadiene using trichlorosilane (B8805176) (TCS) and Karsted's catalyst also demonstrated the conversion of unsaturated sp² carbons to saturated sp³ carbons, confirming the addition reaction onto the double bonds. allenpress.com

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols. numberanalytics.com The hydroboration step involves the addition of a borane (B79455), such as BH₃, across the double bond. numberanalytics.commasterorganicchemistry.com This reaction is known for its anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is also stereospecific, proceeding via a syn-addition, where the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

For this compound, hydroboration would be expected to occur preferentially at the terminal, less sterically hindered double bond. The subsequent oxidation step, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com The regioselectivity can be further enhanced by using sterically hindered boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN). chemistrysteps.com

Table 2: Regioselective Reactions of this compound

| Reaction | Catalyst/Reagent | Product | Regioselectivity |

|---|---|---|---|

| Hydrosilylation | Molecular calcium hydride cation | 4-Alkenylsilane | Exclusive reaction at the terminal double bond. nih.gov |

The halogenation and hydrohalogenation of dienes can proceed through different pathways, notably 1,2-addition and 1,4-addition. In the case of conjugated dienes, the reaction with one equivalent of an electrophile like HBr can yield a mixture of products. libretexts.org The distribution of these products is often dependent on the reaction temperature, with the 1,2-addition product often being the kinetic product (formed faster at lower temperatures) and the 1,4-addition product being the thermodynamic product (more stable and favored at higher temperatures). masterorganicchemistry.comyoutube.commasterorganicchemistry.com

For a non-conjugated diene like this compound, the two double bonds react largely independently. Electrophilic addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule at each double bond.

A key reagent in the halogenation of alkenes is N-bromosuccinimide (NBS), which is used for allylic bromination. libretexts.org This reaction proceeds via a free radical mechanism. vaia.com In the presence of light or a radical initiator, NBS provides a low concentration of bromine (Br₂). libretexts.org A bromine radical abstracts a hydrogen atom from an allylic position (a carbon adjacent to a double bond) to form a resonance-stabilized allylic radical. libretexts.orgbrainly.com This radical then reacts with Br₂ to form the allylic bromide.

For this compound, there are two allylic positions. The reaction with NBS would be expected to yield a mixture of brominated products. The most stable radical intermediate is the 1,4-hexadienyl radical, which is stabilized by resonance. brainly.com This can lead to the formation of (E)-3-bromohexa-1,4-diene as a major product. vedantu.com It has been noted that two products are possible, 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene, due to the formation of two intermediates. vaia.com

Table 3: Halogenation and Hydrohalogenation of Dienes

| Reagent | Substrate Type | Key Concepts | Potential Products from this compound |

|---|---|---|---|

| HBr | Conjugated Diene | 1,2-addition (kinetic) vs. 1,4-addition (thermodynamic). libretexts.orgmasterorganicchemistry.com | Addition across each double bond. |

Hydrosilylation and Hydroboration Chemistry

Cycloaddition Chemistry Involving this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. msu.edulibretexts.org For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. transformationtutoring.comlibretexts.org this compound is a non-conjugated diene, and therefore, in its native state, it is not a suitable diene for the Diels-Alder reaction. However, it can potentially serve as a dienophile due to the presence of its double bonds.

While this compound itself is not a conjugated diene, related conjugated systems like 2,4-hexadiene readily undergo Diels-Alder reactions. The stereochemistry of the diene is retained in the product. researchgate.net For instance, the thermal reaction of trans,trans-2,4-hexadiene with C₆₀ proceeds via a concerted mechanism with retention of stereochemistry. researchgate.net

Pericyclic reactions are a broader class of reactions that proceed through a cyclic transition state and include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. careerendeavour.comslideshare.netimperial.ac.ukmsu.edu Electrocyclic reactions involve the formation of a ring from an open-chain conjugated polyene. careerendeavour.comimperial.ac.uk For example, the thermal electrocyclic ring closure of (2E, 4E)-2,4-hexadiene forms a cyclobutene (B1205218) with trans methyl groups through a conrotatory motion. careerendeavour.com The photochemical cyclization of the same diene proceeds through a disrotatory motion to give a cyclobutene with cis methyl groups. careerendeavour.com

[2+2] cycloadditions typically involve the reaction of two alkene units to form a four-membered ring. These reactions are often photochemically induced. wikipedia.org The irradiation of alkenes can lead to various transformations, including isomerization and cyclization. slideshare.net

The photochemistry of 1,4-dienes can be complex. For example, the irradiation of 1,4-cyclohexadiene (B1204751) has been studied extensively, with its photochemistry being analyzed in the context of conical intersections, which are points where potential energy surfaces cross. researchgate.net These conical intersections can provide pathways for the formation of various products. huji.ac.ilresearchgate.net

In some cases, 1,4-dienes can undergo intramolecular [2+2+2] cycloadditions when tethered to an alkyne. The reaction of 1,4-diene-ynes catalyzed by a chiral rhodium complex can lead to the formation of strained, bridged tricyclic compounds. acs.org

Photochemical transformations of non-conjugated dienes can also involve nucleophilic addition in the presence of a photosensitizer. For instance, the irradiation of 2,5-dimethyl-1,4-hexadiene in the presence of 1,4-dicyanobenzene and methanol (B129727) leads to the formation of photo-NOCAS (photochemical nucleophile-olefin combination, aromatic substitution) products at the more substituted double bond, along with the conjugated tautomer 2,5-dimethyl-2,4-hexadiene. cdnsciencepub.com The mercury-sensitized photocyclization of 1,5-hexadiene (B165246) is known to produce bicyclo[2.1.1]hexane. iupac.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| trans-1,4-Hexadiene |

| trans-2-Hexene |

| 2,4-Hexadiene |

| (2E, 4E)-2,4-Hexadiene |

| 1,3-Hexadiene (B165228) |

| 1,5-Hexadiene |

| 2,5-Dimethyl-1,4-hexadiene |

| 2,5-Dimethyl-2,4-hexadiene |

| 1,4-Cyclohexadiene |

| Cyclohexene (B86901) |

| Benzene |

| 4-Alkenylsilane |

| Trichlorosilane |

| Hex-4-en-1-ol |

| 9-Borabicyclo[3.3.1]nonane |

| (E)-3-bromohexa-1,4-diene |

| 3-Bromocyclohexa-1,4-diene |

| 5-Bromocyclohexa-1,3-diene |

| N-Bromosuccinimide |

| Bicyclo[2.1.1]hexane |

| Maleic anhydride (B1165640) |

| C₆₀ |

| Methanol |

Diels-Alder and Related Pericyclic Reactions [1, 2, 3, 5, 16, 26, 28, 32, 33]

Isomerization and Rearrangement Processes of this compound

The non-conjugated nature of the double bonds in this compound allows for a variety of isomerization and rearrangement reactions, which can be induced by catalysts, heat, or light. These transformations often lead to the formation of more stable conjugated diene systems or structurally distinct isomers.

The migration of the double bonds in this compound to form thermodynamically more stable conjugated isomers, such as 2,4-hexadiene, is a common process facilitated by both acids and bases.

Acid-Catalyzed Isomerization: In the presence of acid catalysts, this compound can undergo double-bond migration. This is frequently observed as a competing side reaction during certain syntheses of this compound, for instance, in rhodium-catalyzed reactions of ethylene (B1197577) and butadiene where hydrohalic acids like HCl are present. Current time information in Washington, DC, US. The process generally requires a minimum proton concentration to facilitate the protonation of a double bond, forming a carbocation intermediate. A subsequent deprotonation at a different position leads to the isomerized, conjugated product. Studies have shown that in some catalytic systems, the presence of 0.1–2.0 M HCl can lead to significant amounts of 2,4-hexadiene. Current time information in Washington, DC, US.

Base-Catalyzed Isomerization: Base-catalyzed isomerization is an effective method for converting non-conjugated dienes into their conjugated counterparts. nasa.gov Strong bases can abstract a proton from the allylic C-3 position of this compound, generating a resonance-stabilized pentadienyl anion. Subsequent protonation of this anion can occur at different positions, but preferentially leads to the formation of the conjugated 2,4-hexadiene. nasa.gov While specific studies on this compound are part of broader research, the isomerization of the related 1,5-hexadiene to 2,4-hexadiene using systems like lithium ethylenediamine (B42938) is well-documented and proceeds via a similar mechanism. nasa.gov Furthermore, in reactions catalyzed by lanthanide complexes with sodium hydride (NaH), this compound appears as a transient intermediate during the isomerization of 1,5-hexadiene, which is then rapidly converted to the final 2,4-hexadiene product. masterorganicchemistry.comdoubtnut.comslideshare.net

Table 1: Catalytic Systems for Isomerization of Hexadienes

| Catalyst System | Substrate | Intermediate Product | Final Product | Citation(s) |

|---|---|---|---|---|

| Rhodium complexes / HCl | Ethylene + Butadiene | cis/trans-1,4-Hexadiene | trans,trans-2,4-Hexadiene | Current time information in Washington, DC, US.thieme-connect.com |

| Lithium ethylenediamine | 1,5-Hexadiene | Not isolated | 2,4-Hexadiene | nasa.gov |

| Cp₂Ln(Schiff base) / NaH | 1,5-Hexadiene | This compound | 2,4-Hexadiene | masterorganicchemistry.comdoubtnut.com |

Thermal Rearrangements: The most prominent thermal rearrangement for dienes is the askfilo.comaskfilo.com-sigmatropic Cope rearrangement, which is characteristic of 1,5-dienes. masterorganicchemistry.comwikipedia.org As this compound does not possess the 1,5-diene framework, it does not undergo a classical Cope rearrangement. However, thermal treatment can still induce isomerization to conjugated dienes, which may then participate in other pericyclic reactions. Studies on the thermal rearrangements of polymers derived from this compound indicate that sigmatropic rearrangements involving hydrogen shifts can occur to a minor extent. nasa.gov

Photochemical Rearrangements: Under photochemical conditions, 1,4-dienes are known to undergo the di-π-methane rearrangement. slideshare.netslideshare.net This reaction involves the interaction of the two π-systems separated by a saturated carbon atom (the 'methane' carbon). Upon photoactivation, typically to a triplet excited state, the molecule rearranges to form a vinylcyclopropane (B126155) derivative. slideshare.netiupac.org For an unsymmetrical 1,4-diene, the reaction exhibits regioselectivity. Mechanistic studies on related systems, such as 1,1-diphenyl-3,3-dimethyl-1,4-hexadiene, have shown that the rearrangement proceeds with specific stereochemistry at the participating carbon centers. acs.org

Acid-Catalyzed and Base-Catalyzed Isomerizations

Oxidation and Reduction Chemistry of this compound

The two double bonds in this compound exhibit different reactivity towards oxidation, allowing for selective transformations depending on the reagents and conditions employed.

Selective Epoxidation: The non-conjugated double bonds of this compound can be selectively epoxidized. The regioselectivity of this reaction is influenced by both electronic and steric factors. The internal C4=C5 double bond is more substituted and thus more electron-rich than the terminal C1=C2 double bond, suggesting it would be more reactive towards electrophilic epoxidizing agents. However, steric hindrance can direct the reaction to the less hindered terminal position. Research using sterically hindered manganese porphyrin catalysts for the epoxidation of trans-1,4-hexadiene demonstrated a significant preference for epoxidation at the terminal double bond. illinois.edursc.org

Selective Dihydroxylation: Dihydroxylation introduces two hydroxyl groups across a double bond. The Sharpless asymmetric dihydroxylation (AD) has been successfully applied to both (Z)- and (E)-1,4-hexadiene for the enantioselective synthesis of muscarine (B1676868) alkaloids. thieme-connect.comthieme-connect.com This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand (AD-mix). The reaction occurs with high regioselectivity at the more electron-rich internal C4=C5 double bond. For example, the dihydroxylation of (Z)-1,4-hexadiene with AD-mix-β selectively yields (2S,3R)-5-hexene-2,3-diol. thieme-connect.com This selectivity is consistent with the general principle that more substituted, electron-rich alkenes react faster with OsO₄. masterorganicchemistry.com

Table 2: Regioselectivity in the Oxidation of this compound

| Reaction | Reagent/Catalyst | Major Site of Reaction | Product Type | Citation(s) |

|---|---|---|---|---|

| Epoxidation | Manganese(III) Porphyrin | Terminal C1=C2 | Monoepoxide | illinois.edursc.org |

| Asymmetric Dihydroxylation | OsO₄ / AD-mix | Internal C4=C5 | Vicinal Diol | thieme-connect.comthieme-connect.com |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com The treatment of this compound with ozone (O₃), followed by a suitable workup, results in the cleavage of both double bonds to yield smaller carbonyl-containing fragments.

The specific products depend on the workup conditions. A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes from the cleaved alkene fragments. libretexts.org Oxidative cleavage of this compound (CH₂=CH-CH₂-CH=CH-CH₃) proceeds as follows:

Cleavage of the C1=C2 bond produces ethanal (CH₃CHO) from the C1-C2 fragment.

Cleavage of the C4=C5 bond also produces ethanal (CH₃CHO) from the C4-C5 fragment.

The central C3 methylene (B1212753) group is oxidized from both sides, yielding ethanedial (glyoxal, OHC-CHO). doubtnut.comaskfilo.com

Therefore, the complete ozonolysis of one molecule of this compound under reductive conditions produces two molecules of ethanal and one molecule of ethanedial. askfilo.com If an oxidative workup (e.g., with hydrogen peroxide) were used, any aldehydes formed would be further oxidized to carboxylic acids. masterorganicchemistry.com

Table 3: Ozonolysis Products of this compound (Reductive Workup)

| Starting Material | Cleavage Fragments | Products | Citation(s) |

|---|---|---|---|

| This compound | C1-C2 | Ethanal | doubtnut.comaskfilo.com |

| C3 | Ethanedial (Glyoxal) | doubtnut.comaskfilo.com | |

| C4-C5 | Ethanal | doubtnut.comaskfilo.com |

Polymerization and Copolymerization Research of 1,4 Hexadiene

Monomer Reactivity in Controlled Polymerization Processes

Controlled or "living" polymerization methods offer precise control over polymer molecular weight and distribution. However, the application of these techniques to 1,4-hexadiene presents distinct challenges. In anionic polymerization, a prominent controlled process, the reactivity of diene monomers is highly dependent on their structure. While monomers like styrene (B11656) and some conjugated dienes can be polymerized in a living manner, linear, non-conjugated hexadienes have shown limited success. nih.govuni-bayreuth.de

For instance, research on the anionic polymerization of 1,3-hexadiene (B165228) and 2,4-hexadiene (B1165886) using an n-butyllithium/N,N,N',N'-tetramethylethylenediamine (n-BuLi/TMEDA) initiator system resulted in low yields and polymers with broad molecular weight distributions. nih.gov This suggests that termination reactions are prevalent, hindering the "living" character of the polymerization. nih.gov The reactivity of methacrylate (B99206) monomers is known to be much higher than that of conjugated dienes in anionic polymerization. acs.org This inherent reactivity difference complicates the synthesis of well-defined block copolymers containing both monomer types. acs.org The challenges in achieving controlled polymerization for this compound have led researchers to focus on coordination polymerization methods, which offer better control over its incorporation.

Ziegler-Natta Catalysis in Poly(this compound) Synthesis

Ziegler-Natta (Z-N) catalysts, foundational in polyolefin production, have been extensively studied for the polymerization of this compound. ontosight.aigoogle.comrado-rubber.com These catalyst systems, typically based on a transition metal halide (e.g., titanium trichloride) and an organoaluminum compound, can polymerize this compound, but the process is not without complications. acs.orggoogle.com

A key finding is that the trans isomer of this compound is the preferred monomer for Z-N polymerization. The presence of the cis isomer has been shown to reduce catalyst activity and negatively impact the properties of the resulting polymer. google.com During the polymerization of trans-1,4-hexadiene with a δ-TiCl₃/Et₃Al catalyst system, significant concurrent isomerization of the monomer was observed. acs.org

Despite these challenges, Z-N catalysts have been used to create stereoregular polymers. The polymerization of 5-methyl-1,4-hexadiene (B13766366), a substituted derivative, with a Z-N catalyst yielded a high-conversion polymer consisting of 1,2-polymerization units in a regular head-to-tail sequence. acs.org X-ray diffraction of this polymer indicated a 3₁ helical conformation, which is characteristic of isotactic polymers like isotactic polypropylene. acs.org These polymers represent a class of uncrosslinked, high-unsaturation rubbers with pendant double bonds on a saturated carbon-carbon backbone. acs.org

Table 1: Ziegler-Natta Systems in this compound (and derivative) Polymerization

| Monomer | Catalyst System | Key Research Finding | Reference |

|---|---|---|---|

| trans-1,4-Hexadiene | Et₃Al / δ-TiCl₃ | Concurrent isomerization reactions are a major factor, affecting polymer yield. | acs.org |

| 5-Methyl-1,4-hexadiene | Ziegler-Natta | Achieved high polymer conversion (≥80%). Product was isotactic poly(5-methyl-1,4-hexadiene) with a regular head-to-tail structure. | acs.org |

| Propylene (B89431) & trans-1,4-Hexadiene | Ziegler-Natta (Titanium trichloride (B1173362) based) | Produced an isotactic copolymer. The trans isomer is essential; the cis isomer deactivates the catalyst. Hydrogen can be used to control molecular weight. | google.com |

Metallocene Catalysis for Poly(this compound) Synthesis

The advent of metallocene catalysts, a class of single-site catalysts, brought significant advancements in olefin polymerization, offering superior control over polymer microstructure, molecular weight distribution, and comonomer incorporation compared to traditional multi-site Z-N catalysts. nih.gov

In the copolymerization of ethylene (B1197577) and this compound, homogeneous metallocene catalysts like Cp₂ZrCl₂ and Et(Ind)₂ZrCl₂ (activated with methylaluminoxane (B55162), MAO) have proven much more effective than heterogeneous TiCl₄/Et₂AlCl catalysts at incorporating the diene monomer into the polyethylene (B3416737) structure. acs.org Specifically, catalysts with a constrained ligand geometry can produce unsaturated polyethylene with a narrow molecular weight distribution and controllable diene concentration. acs.org

However, the interaction between the diene and the catalyst is complex. A study on ethylene/diene copolymerization using a rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ catalyst found that this compound (HD) had a substantial deactivation effect on the catalyst's performance. nih.gov Research has also explored derivatives like 5-methyl-1,4-hexadiene (MHD), which was found to be active enough for incorporation into a copolymer with ethylene using zirconocene-based metallocenes, while its isomer, 4-methyl-1,4-hexadiene, was inactive. koreascience.kr

Table 2: Comparison of Catalyst Systems for Poly(ethylene-co-1,4-hexadiene) Synthesis

| Catalyst Type | Catalyst Example | Key Characteristics | Reference |

|---|---|---|---|

| Heterogeneous Ziegler-Natta | TiCl₄/Et₂AlCl | Less effective in incorporating this compound. | acs.org |

| Homogeneous Metallocene | Cp₂ZrCl₂ / MAO | More effective in diene incorporation than heterogeneous Z-N. | acs.org |

| Homogeneous Metallocene (Constrained Geometry) | Et(Ind)₂ZrCl₂ / MAO | Provides unsaturated polyethylene with narrow molecular weight distribution and controllable diene concentration. | acs.org |

| Homogeneous Metallocene (Bridged) | rac-Et(Ind)₂ZrCl₂ / Borate Activator | Exhibited significant deactivation in the presence of this compound during terpolymerization. | nih.gov |

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins. While the acyclic this compound is not a direct monomer for ROMP, the related field of diene cyclopolymerization is highly relevant. Non-conjugated dienes, such as the this compound isomer 1,5-hexadiene (B165246), can undergo a process called cyclopolymerization with metallocene catalysts. tandfonline.comtandfonline.comcapes.gov.br

In this reaction, the catalyst coordinates to one double bond of the diene, and instead of reacting with another monomer molecule, the catalytic center reacts with the second double bond within the same molecule, forming a cyclic unit in the polymer backbone. The polymerization of 1,5-hexadiene with homogeneous Ziegler-Natta catalysts yields poly(methylene-1,3-cyclopentane). tandfonline.comtandfonline.com The stereochemistry of the resulting polymer can be precisely controlled by the choice of the metallocene catalyst precursor, leading to different microstructures such as atactic trans or cis polymers. tandfonline.com This demonstrates the utility of metallocene catalysts in controlling complex polymerization pathways of dienes, a principle that underpins the broader field of polyolefin synthesis.

Copolymerization with Other Olefins and Dienes

The most significant industrial application of this compound is its use as a termonomer in copolymerization with other olefins, primarily ethylene and propylene. ontosight.ai

Ethylene-Propylene-Diene Monomer (EPDM) rubber is a synthetic elastomer produced by the copolymerization of ethylene, propylene, and a small amount of a non-conjugated diene. britannica.com this compound is one of the dienes used for this purpose, alongside others like ethylidene norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD). rado-rubber.comcowseal.comrubberandseal.com

The purpose of incorporating a diene like this compound is to introduce double bonds into the saturated polymer backbone. rubberandseal.comsinoxe.com These pendant double bonds provide sites for vulcanization (cross-linking), typically with sulfur, which is not possible for the fully saturated ethylene-propylene copolymer (EPM). rado-rubber.comsinoxe.com The type and amount of diene significantly influence the curing rate and the final physical properties of the rubber. researchgate.net EPDM grades made with this compound are known for their excellent resistance to heat, ozone, and weathering. cowseal.comresearchgate.net The final properties of EPDM, such as hardness, flexibility, and green strength, are determined by the ethylene-to-propylene ratio, the diene content, and the polymer's crystallinity. rubberandseal.comsinoxe.com

Beyond its role in standard EPDM rubber, copolymers containing this compound serve as valuable intermediates for creating functionalized polyolefins. The pendant double bonds from the incorporated this compound units are available for subsequent chemical modification. acs.org

One significant application is the synthesis of functionalized linear low-density polyethylene (LLDPE-f). Poly(ethylene-co-1,4-hexadiene) can be reacted with borane (B79455) reagents, followed by conversion to introduce groups like hydroxyl (-OH) or amino (-NH₂) into the polymer structure. acs.org This functionalization dramatically changes the polymer's properties, improving characteristics like adhesion, paintability, and compatibility with other polar polymers. acs.org Similarly, EPDM containing this compound can be modified via hydroboration to create hydroxyl-containing polymers. kpi.ua These specialty copolymers find use in demanding applications in the automotive and construction industries, where materials require high durability and resistance to oils, fuels, and high temperatures. ontosight.ai

Ethylene-Propylene-Diene Monomer (EPDM) Terpolymer Synthesis and Characterization [7, 8]

Polymer Microstructure and Stereoregularity Control

The control of polymer microstructure and stereoregularity in the polymerization of this compound is a critical area of research, as it directly influences the final properties of the resulting polymer. The use of specific catalysts allows for the synthesis of polymers with defined arrangements of monomer units, such as isotactic or syndiotactic structures.

Research has shown that Ziegler-Natta catalysts are effective in controlling the stereochemistry of polydienes. For instance, the polymerization of trans-1,4-hexadiene using a catalyst system of Et₃Al/δ-TiCl₃ has been investigated. acs.org This system can produce polymers with an isotactic structure, characterized by a regular head-to-tail sequence of 1,2-polymerization units. acs.org X-ray diffraction studies of stretched samples of the polymer confirm a 3₁ helical conformation, which is typical for isotactic polymers like isotactic polypropylene. acs.org However, this polymerization is often accompanied by concurrent isomerization reactions of the monomer. acs.org

In contrast, the copolymerization of propylene with trans-1,4-hexadiene, using a coordination catalyst, can yield a crystalline thermoplastic copolymer. google.com For this process, it is crucial that the this compound is substantially free of the cis-isomer, as the cis-form is known to deactivate the catalyst and complicate molecular weight control. google.com The resulting copolymer is isotactic and can contain from 0.01 to 5 mole percent of this compound units. google.com

Neodymium-based catalysts are also prominent in the stereospecific polymerization of 1,3-dienes to produce cis-1,4 polymers. researchgate.netresearchgate.net For example, the ternary system AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ is known to produce isotactic cis-1,4 polymers from various substituted butadienes. researchgate.netmdpi.com The crystal structure of isotactic cis-1,4-poly(1,3-hexadiene) has been determined, revealing a unit cell with parameters a = 8.98 Å, b = 7.82 Å, and c = 8.10 Å in the P2₁2₁2₁ space group. researchgate.net The hydrogenation of this isotactic cis-1,4 poly(1,3-hexadiene) results in a perfectly alternating ethylene/1-butene copolymer, demonstrating a method to create complex polyolefin structures from polydienes. mdpi.com

Metallocene catalysts, particularly ansa-zirconocenes activated by borate/alkylaluminum systems, have been studied for the copolymerization of ethylene and propylene with this compound. mdpi.comresearchgate.net These catalysts can produce terpolymers with varying diene incorporation. The structure of the metallocene, such as the presence of bulky substituents, influences the catalytic activity and the microstructure of the resulting polymer. mdpi.com For example, the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ complex has shown high efficiency in incorporating comonomers. mdpi.com

Table 1: Catalyst Systems and Resulting Polymer Microstructure for this compound

| Catalyst System | Monomer(s) | Resulting Polymer Microstructure | Reference(s) |

| Et₃Al/δ-TiCl₃ (Al/Ti = 2) | trans-1,4-Hexadiene | Isotactic, 1,2-polymerization units, 3₁ helical conformation | acs.org |

| Coordination Catalyst (e.g., Ziegler-Natta) | Propylene, trans-1,4-Hexadiene | Isotactic copolymer | google.com |

| AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃ | 1,3-Hexadiene | Isotactic cis-1,4-poly(1,3-hexadiene) | researchgate.netmdpi.com |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / [Ph₃C][B(C₆F₅)₄] / TIBA | Ethylene, Propylene, this compound | E/P/HD terpolymer | mdpi.com |

| rac-Et(Ind)₂ZrCl₂ / [Ph₃C][B(C₆F₅)₄] / TIBA | Ethylene, Propylene, this compound | E/P/HD terpolymer | mdpi.com |

Cyclopolymerization Studies of this compound and its Derivatives

Cyclopolymerization is a specialized form of addition polymerization where a monomer containing two polymerizable double bonds, such as a non-conjugated diene, forms a polymer containing cyclic structures in the main chain. While much of the research in this area has focused on 1,5-hexadiene, the principles and catalytic systems are relevant to understanding the potential cyclopolymerization behavior of this compound and its derivatives.

Achiral catalysts can lead to diastereoselective cyclopolymerization, producing atactic trans- or cis-PMCP. tandfonline.com More advanced, enantioselective cyclopolymerization can be achieved using optically active chiral catalysts, resulting in optically active polymers where the chirality originates from the main-chain stereochemistry. tandfonline.comacs.org

Recent studies have explored novel catalyst systems for cyclopolymerization. A bis(ferrocenyl)zirconocene complex, when activated by methylaluminoxane (MAO), has been shown to be an efficient catalyst for the cyclopolymerization of 1,5-hexadiene, producing highly stereoselective trans-poly(methylene-1,3-cyclopentane) (up to 98% trans). oup.com The rigid structure imposed by the bulky ferrocenyl groups is thought to stabilize the pseudo-chair transition state, favoring the formation of trans rings. oup.com

Furthermore, living coordinative chain transfer polymerization (LCCTP) has been investigated for the cyclopolymerization of 1,5-hexadiene using a chiral C₁-symmetric hafnium preinitiator. nsf.gov This method aims to control the stereochemical microstructure, though it has been found to be less successful for 1,5-hexadiene compared to 1,6-heptadiene (B165252) due to a loss of stereocontrol under chain transfer conditions. nsf.gov Research has also demonstrated the synthesis of cis-enriched isotactic cyclopolymers of 1,5-hexadiene using a tridentate phenoxyamine hafnium complex. scilit.com

While direct studies on the cyclopolymerization of this compound are less common, research on its derivatives like 2-methyl-1,4-hexadiene (B72399) has shown that it can undergo highly chemo- and stereoselective cyclopolymerization to form complex cyclic structures. The choice of catalyst in these reactions significantly influences the polymer's molecular weight and thermal properties.

Table 2: Catalyst Systems for Cyclopolymerization of Hexadiene Derivatives

| Catalyst System | Monomer | Resulting Polymer Structure | Key Findings | Reference(s) |

| Homogeneous Ziegler-Natta (Group 4 Metallocenes) | 1,5-Hexadiene | Poly(methylene-1,3-cyclopentane) (PMCP) | Microstructure is sensitive to catalyst and reaction conditions. | tandfonline.com |

| Bis(ferrocenyl)zirconocene / MAO | 1,5-Hexadiene | trans-Poly(methylene-1,3-cyclopentane) | High trans-selectivity (98%). | oup.com |

| Chiral C₁-symmetric Hafnium Preinitiator / Borate / ZnEt₂ | 1,5-Hexadiene | cis/trans-Poly(methylene-1,3-cyclopentane) | Less successful stereocontrol due to site epimerization. | nsf.gov |

| Tridentate Phenoxyamine Hafnium Complex | 1,5-Hexadiene | cis-enriched isotactic cyclopolymers | High isotactic content and high proportion of cis-rings. | scilit.com |

| Various Catalysts | 2-Methyl-1,4-hexadiene | Complex cyclic structures | Catalyst type influences molecular weight and thermal properties. |

Catalytic Applications and Roles of 1,4 Hexadiene

Ligand Design and Coordination Chemistry with Transition Metals

While not typically employed as a primary, designed ligand in the same vein as phosphines or N-heterocyclic carbenes, 1,4-hexadiene's double bonds enable it to coordinate with transition metal centers. The coordination chemistry of non-conjugated dienes is fundamental to their catalytic transformations. Dienes can act as ligands, binding to a metal center through one or both of their π-systems. This coordination activates the double bonds, making them susceptible to further reaction.

The coordination of dienes to early transition metals (Groups 3-5) has been studied extensively. These complexes can adopt various structures, including the (η⁴-s-cis-diene)metal structure and the (η²-metallacyclo-3-pentene) form. uwindsor.ca The specific coordination mode is influenced by steric and electronic factors, such as substitution on the diene backbone. uwindsor.ca For instance, in nickel-catalyzed cross-coupling reactions, dienes like 1,4-cyclohexadiene (B1204751) (a cyclic analogue of this compound) have been used as co-ligands. beilstein-journals.org The diene ligand can influence the stability and reactivity of the catalytic species. The interaction involves the metal's d-orbitals and the π and π* orbitals of the alkene, facilitating the catalytic cycle.

Substrate in Cross-Coupling and Olefin Metathesis Reactions

This compound serves as a valuable substrate, particularly in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org In cross-metathesis (CM) reactions, this compound can be coupled with other olefins to create new, more complex diene structures.

Research has demonstrated the efficacy of ruthenium-based catalysts for the chemoselective and Z-selective cross-metathesis of trans-1,4-hexadiene with a variety of functionalized terminal olefins. nih.govmdpi.com For example, specific ruthenium catalysts bearing bulky N-heterocyclic carbene (NHC) ligands can react preferentially with the internal double bond of this compound and a terminal alkene, providing high stereoselectivity for the Z-isomer of the product. nih.gov The choice of catalyst is critical; some ruthenium complexes may lead to unselective oligomerization of this compound, while others provide the desired cross-metathesis product in good yield and selectivity. nih.gov

The scope of this reaction is broad, tolerating various functional groups such as aldehydes, ketones, and esters on the coupling partner. nih.gov This makes it a versatile tool for synthesizing functionally diverse dienes.

| Catalyst | Coupling Partner (Terminal Olefin) | Product | Yield (%) | Z:E Ratio | Reference |

| Ruthenium Complex 6 | 8-nonenol | (Z,Z)-undeca-2,8-dien-1-ol | 85 | >20:1 | nih.gov |

| Ruthenium Complex 6 | Aldehyde-containing olefin | Aldehyde product | 81 | >20:1 | nih.gov |

| Ruthenium Complex 6 | Ketone-containing olefin | Ketone product | 75 | >20:1 | nih.gov |

| Ruthenium Complex 9 | Alcohol-containing olefin | E,Z conjugated diene | Good | Excellent | mdpi.com |

| Ruthenium Complex 9 | Ester-containing olefin | E,Z conjugated diene | Good | Excellent | mdpi.com |

This table presents selected research findings on the cross-metathesis of trans-1,4-hexadiene. Yields and selectivities are highly dependent on specific reaction conditions and catalyst structure.

While 1,4-dienes are more commonly the products of cross-coupling reactions, their isomers, conjugated dienes, are frequent substrates. organic-chemistry.org this compound can be isomerized to its conjugated forms (1,3- or 2,4-hexadiene), which can then participate in various cross-coupling processes. pnas.orgd-nb.info

Role as an Intermediate in Catalytic Cycles

This compound is a well-established intermediate in several important catalytic reactions, most notably in the cooligomerization of ethylene (B1197577) and 1,3-butadiene (B125203) to produce monomers for ethylene-propylene-diene monomer (EPDM) rubbers. cuvillier.de Rhodium-based catalysts are particularly effective for this transformation. cuvillier.destudfile.net

The catalytic cycle is proposed to involve the following key steps: cuvillier.destudfile.net

A rhodium-hydride active species is generated.

Coordination of 1,3-butadiene to the rhodium center occurs, followed by insertion to form an η³-crotyl rhodium complex.

Ethylene then coordinates to the metal and inserts into the rhodium-crotyl bond.

The resulting metal-alkyl species undergoes β-hydride elimination, which liberates the this compound product and regenerates the active rhodium-hydride catalyst, completing the cycle.

The preference for this compound formation is attributed to the greater stability of the η³-crotyl-rhodium intermediate compared to a rhodium-ethyl complex. cuvillier.de

Furthermore, this compound can appear as a transient intermediate in complex reaction networks, such as the catalytic isomerization and hydrogenation of dienes over metal catalysts. d-nb.info For example, during the hydrogenation of more unsaturated hexadienes, this compound can be formed through isomerization before it is further hydrogenated to hexenes and ultimately hexane. d-nb.info

Studies on Catalyst Activation and Deactivation in this compound Transformations

The efficiency of catalytic reactions involving this compound is intimately linked to the stability and activity of the catalyst, which can be affected by various activation and deactivation pathways.

Catalyst Activation: Many catalytic processes require an initial activation step or an induction period to form the catalytically active species. For instance, in some cobalt-catalyzed dimerization reactions, a Co(II) precatalyst must be reduced to a more reactive Co(I) species for the reaction to commence. nih.govnsf.gov This activation phase can take a significant amount of time. nih.gov

Catalyst Deactivation and Inhibition: Catalysts can lose activity through several mechanisms.

Product Inhibition: The reaction product can sometimes coordinate strongly to the catalyst's active site, slowing down or preventing the turnover to the next catalytic cycle. nih.govrsc.org This has been observed in rhodium-catalyzed 1,4-addition reactions where the product nitronate has a strong binding ability to the metal center. rsc.org

Impurity Poisoning: The presence of impurities in the reactants or solvent can lead to catalyst deactivation. For example, the addition of hexadienes to a 1-hexene (B165129) isomerization reaction catalyzed by a ruthenium cluster was shown to significantly inhibit the catalyst's activity. pnas.org

Side Reactions and Degradation: Catalysts can be deactivated by undergoing undesirable side reactions. In some cases, this leads to the formation of inactive carbonaceous residues on the catalyst surface. d-nb.info The choice of solvent can also be crucial, as some solvents may promote catalyst deactivation. acs.org

Conversely, the diene substrate itself can sometimes play a role in stabilizing the active catalyst. In certain cobalt-catalyzed reactions, it has been noted that catalyst deactivation is not observed as long as the diene is present in the reaction medium, suggesting it protects the catalytically active species from degradation. nih.govnsf.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,4 Hexadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,4-hexadiene and its derivatives, offering detailed information on the connectivity, stereochemistry, and conformation of these molecules.

¹H NMR Spectroscopy provides data on the chemical environment of protons. For trans-1,4-hexadiene, the proton signals have been assigned, and the coupling constants provide stereochemical information. chemicalbook.com For instance, H-H COSY experiments have been used to assign the protons in the ¹H NMR spectrum of this compound. chemicalbook.com In the context of polymers derived from this compound, such as poly(5-methyl-1,4-hexadiene), 300 MHz ¹H-NMR spectroscopy is used to determine copolymer compositions. acs.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.govnih.govchemicalbook.com The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their bonding environment (sp², sp³). chemicalbook.com

2D-NMR Techniques , such as COSY, HSQC, and HMBC, are invaluable for complex structures. huji.ac.il For example, 2D-NMR has been used to determine the microstructure of poly(1,3-cyclohexadiene), a related cyclic diene polymer. researchgate.net In the analysis of complex mixtures like FCC gasolines, which can contain various dienes, 2D NMR experiments like gs-COSY are employed to assign signals to specific diene isomers. auremn.org For derivatives like 2,5-dimethyl-3-vinyl-1,4-hexadiene, predicted ¹H and ¹³C NMR data are available in databases. np-mrd.org The stereochemistry of derivatives such as 5-(chloro)-2-hydroxy-2,4-hexadiene-1,6-dioate has been assigned using ¹H NMR spectroscopy, taking advantage of the diastereotopic nature of protons in chiral molecules. nih.gov

Below is a table summarizing typical ¹H NMR spectral data for trans-1,4-hexadiene.

| Proton Assignment | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-A | 5.807 | J(A,D)=17.1, J(A,E)=10.1, J(A,F)=6.5 |

| H-B | 5.45 | |

| H-C | 5.44 | |

| H-D | 5.01 | J(A,D)=17.1 |

| H-E | 4.97 | J(A,E)=10.1 |

| H-F (CH₂) | 2.722 | J(A,F)=6.5 |

| H-G (CH₃) | 1.660 | |

| Data sourced from ChemicalBook based on H-H COSY assignment. chemicalbook.com |

The following table presents the ¹³C NMR chemical shifts for this compound. chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 114.5 |

| C2 | 136.5 |

| C3 | 35.8 |

| C4 | 125.7 |

| C5 | 130.8 |

| C6 | 17.9 |

| Data presented for the carbon atoms of this compound. |

Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information for the structural assignment of this compound and its derivatives by probing their molecular vibrations.

Infrared (IR) Spectroscopy is particularly useful for identifying functional groups. In poly(5-methyl-1,4-hexadiene), IR data, in conjunction with NMR, confirms a structure consisting of 1,2-polymerization units in a regular head-to-tail sequence. acs.org For polymers of 1,4-cyclohexadiene (B1204751), a related cyclic diene, IR spectra show an intense C–H stretching peak below 3000 cm⁻¹ and new vibrational modes at 1035 and 1475 cm⁻¹, which are attributed to a ring breathing mode and new sp²–sp³ bending modes, respectively, indicating polymerization. rsc.org

Raman Spectroscopy is advantageous for studying the C=C stretching vibrations in olefins and dienes. acs.org In a study of olefin-containing streams, Raman spectra of model compounds, including 1,3-hexadiene (B165228), were used to identify characteristic bands. acs.org For olefins and conjugated diolefins, characteristic Raman bands are observed in the 1610–1680 cm⁻¹ (C=C stretch) and 3000–3100 cm⁻¹ (C-H stretch) regions. acs.org The C=C stretching band's position is sensitive to the substituents adjacent to the double bond, allowing for detailed structural analysis. acs.org

The table below shows characteristic IR absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| =C-H Stretch | ~3080 |

| C-H Stretch (alkane) | ~2950-2850 |

| C=C Stretch | ~1640 |

| C-H Bend (alkene) | ~990, ~910 |

| General expected regions for the specified vibrational modes. |

The following table presents key Raman shifts for dienes, which are applicable for analyzing this compound and its isomers.

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C=C Stretch (conjugated) | 1610–1680 |

| =C-H Stretch | 3000–3100 |

| Characteristic regions for dienes as identified in studies of olefin mixtures. acs.org |

Mass Spectrometry Techniques for Structural Confirmation (Excluding basic identification data)

Mass spectrometry (MS) offers more than just molecular weight determination; its advanced applications are crucial for the detailed structural confirmation of this compound and its derivatives through the analysis of fragmentation patterns.

The fragmentation of a molecule in a mass spectrometer is not random but follows predictable pathways that are dependent on the molecule's structure. For unsaturated hydrocarbons like this compound, fragmentation often involves rearrangements. For instance, cyclohexene (B86901) compounds, which are structurally related, undergo a retro-Diels-Alder rearrangement to produce diene and alkene fragments. msu.edu The charge can reside on either fragment, with the larger one typically being more abundant. msu.edu

In the analysis of complex hydrocarbon mixtures, the fragmentation patterns of different isomers can be distinctive. The mass spectrum of hexane, a saturated analogue, shows characteristic clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.orgpressbooks.pub While the molecular ion for some compounds can be weak or absent under electron-impact ionization, the fragment ions provide the necessary structural clues. msu.edupressbooks.pub

For di-unsaturated alkadienes, derivatization with reagents like dimethyl disulfide (DMDS) followed by MS analysis can help determine the position of the double bonds. researchgate.net This technique creates derivatives whose mass spectra exhibit clear fragmentation patterns indicative of the original double bond locations.

The table below lists common neutral fragments lost during mass spectrometry, which is relevant for interpreting the spectra of hydrocarbons like this compound and its derivatives. msu.edu

| Mass Loss (Da) | Composition |

| 15 | CH₃ |

| 27 | C₂H₃ |

| 28 | C₂H₄ |

| 29 | C₂H₅ |

| 41 | C₃H₅ |

| 42 | C₃H₆ |

| 43 | C₃H₇ |

| 55 | C₄H₇ |

| 57 | C₄H₉ |

| Common neutral losses observed in the mass spectra of aliphatic hydrocarbons. |

X-ray Crystallography of Metal Complexes or Polymer Crystal Structures

X-ray crystallography provides definitive, three-dimensional structural information, which is particularly valuable for complex systems like metal-organic frameworks and crystalline polymers involving this compound or its derivatives.